molecular formula C21H25ClN2O3 B214818 3-butoxy-N-[3-chloro-4-(morpholin-4-yl)phenyl]benzamide

3-butoxy-N-[3-chloro-4-(morpholin-4-yl)phenyl]benzamide

Cat. No.: B214818
M. Wt: 388.9 g/mol
InChI Key: ZKPNXKDEKZQEOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-butoxy-N-[3-chloro-4-(morpholin-4-yl)phenyl]benzamide is a synthetic organic compound with the molecular formula C21H25ClN2O3 It is characterized by the presence of a butoxy group, a chloro-substituted phenyl ring, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butoxy-N-[3-chloro-4-(morpholin-4-yl)phenyl]benzamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3-chloroaniline with butyl bromide in the presence of a base such as potassium carbonate to form 3-butoxyaniline.

    Coupling Reaction: The intermediate 3-butoxyaniline is then coupled with 4-chloro-3-nitrobenzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the corresponding amide.

    Reduction: The nitro group in the amide is reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere.

    Morpholine Substitution: Finally, the amine is reacted with morpholine in the presence of a suitable catalyst to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-butoxy-N-[3-chloro-4-(morpholin-4-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-butoxy-N-[3-chloro-4-(morpholin-4-yl)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-butoxy-N-[3-chloro-4-(morpholin-4-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-butoxy-N-(3-chloro-4-morpholin-4-ylphenyl)benzamide
  • 3-butoxy-N-(4-morpholin-4-ylphenyl)benzamide
  • 3-butoxy-N-(3-chloro-4-piperidin-4-ylphenyl)benzamide

Uniqueness

3-butoxy-N-[3-chloro-4-(morpholin-4-yl)phenyl]benzamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butoxy group, chloro-substituted phenyl ring, and morpholine moiety allows for versatile chemical reactivity and potential biological activity, distinguishing it from similar compounds.

Properties

Molecular Formula

C21H25ClN2O3

Molecular Weight

388.9 g/mol

IUPAC Name

3-butoxy-N-(3-chloro-4-morpholin-4-ylphenyl)benzamide

InChI

InChI=1S/C21H25ClN2O3/c1-2-3-11-27-18-6-4-5-16(14-18)21(25)23-17-7-8-20(19(22)15-17)24-9-12-26-13-10-24/h4-8,14-15H,2-3,9-13H2,1H3,(H,23,25)

InChI Key

ZKPNXKDEKZQEOU-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl

Origin of Product

United States

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